5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(2-oxochromen-6-yl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-12-18(21-22-23(12)15-5-3-2-4-6-15)19(25)20-14-8-9-16-13(11-14)7-10-17(24)26-16/h2-11H,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSMCTDCEOKNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Coumarin Moiety: The coumarin ring can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with β-keto ester in the presence of a strong acid catalyst.
Formation of the Triazole Ring: The triazole ring is typically formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Coumarin and Triazole Moieties: The final step involves coupling the coumarin and triazole moieties through an amide bond formation, which can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Overview
Recent studies have demonstrated that derivatives of the triazole compound exhibit notable antimicrobial properties. The structural features of the compound contribute to its effectiveness against various pathogens.
Case Study: Antimicrobial Efficacy
A comprehensive investigation into the antimicrobial activity of this compound revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This study indicates that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Case Study: Cytotoxicity Against Cancer Cell Lines
A series of experiments evaluated the cytotoxic effects of this compound on various human cancer cell lines. The findings indicated that the compound exhibited substantial growth inhibition across multiple cancer types.
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| HCT-116 (Colon Cancer) | 86.61% |
| OVCAR-8 (Ovarian Cancer) | 85.26% |
| MDA-MB-231 (Breast Cancer) | 75.99% |
These results suggest that the compound has a promising profile for further development as an anticancer agent .
Structural Insights and Synthesis
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Observations:
Heterocycle Core : The triazole in the target compound may confer greater metabolic stability compared to pyrazole derivatives (e.g., 3a) due to its aromaticity and resistance to ring-opening .
Substituent Effects: The coumarin group in the target compound introduces a fused aromatic system, likely enhancing fluorescence and π-π stacking interactions compared to pyrazole derivatives with cyano or chloro substituents .
Spectral Data : Methyl groups in both triazole and pyrazole derivatives exhibit similar ¹H-NMR chemical shifts (δ ~2.6–2.7), suggesting comparable electronic environments .
Research Findings and Implications
Physicochemical Properties
- Solubility : The coumarin moiety may improve aqueous solubility compared to chlorophenyl-substituted pyrazoles (e.g., 3b, 3e) due to hydrogen-bonding capacity .
- Thermal Stability : Higher melting points in chloro-substituted pyrazoles (e.g., 3b: 171–172°C) suggest increased crystallinity compared to the target compound, where data are lacking .
Biological Activity
5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H14N4O3 |
| Molecular Weight | 346.3 g/mol |
| CAS Number | 923227-17-2 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
These properties establish a foundation for understanding the compound's behavior in biological systems.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. For instance, one study indicated that certain triazole derivatives led to chromatin condensation and DNA damage, resulting in G0/G1 phase cell cycle arrest . Additionally, the compound has shown the ability to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, thereby disrupting the Bax/Bcl-2 ratio and promoting apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Research indicates that certain triazole derivatives demonstrate good inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The structural characteristics of these compounds are believed to play a crucial role in their efficacy against microbial strains.
Structure Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
| Modification | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced membrane permeability |
| Altered functional groups | Variability in cytotoxicity |
| Chain length between moieties | Affects potency against specific cell lines |
These modifications can lead to improved selectivity and reduced toxicity towards normal cells while maintaining efficacy against cancerous cells .
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various triazole compounds on cancer cell lines MCF-7 and HCT116, it was found that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil . This indicates a promising potential for these compounds in cancer therapy.
Study 2: Mechanistic Insights
Another investigation into the mechanisms of action revealed that treatment with 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyltriazole resulted in increased levels of caspase activation and cytochrome c release from mitochondria in treated cells compared to untreated controls. This suggests that the compound induces apoptosis through mitochondrial pathways .
Q & A
Basic: What are the established synthetic routes for 5-methyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide?
Answer:
The compound is synthesized via multi-step reactions, typically involving:
Coupling Reactions : Use of carbodiimide coupling agents (e.g., EDCI/HOBt) to form amide bonds between triazole and coumarin moieties .
Cyclization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation .
Purification : Column chromatography (silica gel) and recrystallization (ethanol or chloroform) to isolate the product .
Example Protocol :
- React 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with 6-amino-2H-chromen-2-one in DMF using EDCI/HOBt and triethylamine.
- Monitor progress via TLC; purify using preparative TLC (PE:EA = 8:1) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., δ 10.37 ppm for amide protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 372.1460) .
- IR Spectroscopy : Peaks at ~1636 cm (C=O stretch) and ~1243 cm (C=S/C-N) .
- Elemental Analysis : Confirms purity (>95% for research-grade samples) .
Advanced: How is SHELXL utilized to refine the crystal structure of this compound?
Answer:
SHELXL is employed for:
Data Refinement : Anisotropic displacement parameters for non-H atoms; isotropic refinement for H atoms .
Twinning Analysis : Handling twinned crystals via HKLF5 format for high-resolution data .
Validation : R-factor convergence (<0.05) and ORTEP-generated thermal ellipsoid plots .
Workflow :
- Import diffraction data (HKL format) into SHELXTL.
- Use
AFIXcommands for constrained refinement of phenyl/coumarin rings. - Validate with
PLATONfor symmetry and hydrogen bonding .
Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?
Answer:
Key modifications include:
- Substituent Effects : Adding electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhances enzyme inhibition (e.g., Wnt/β-catenin pathway) .
- Triazole Modifications : Methyl groups at position 5 improve metabolic stability but reduce solubility .
- Coumarin Variations : 2-Oxo vs. 3-oxo groups alter binding affinity to target proteins .
Table 1 : SAR Trends for Analogues
| Substituent (Position) | Bioactivity (IC) | Solubility (mg/mL) |
|---|---|---|
| -H (Phenyl) | 12.3 µM | 0.15 |
| -F (Phenyl) | 8.7 µM | 0.10 |
| -OCH (Coumarin) | 15.1 µM | 0.25 |
Advanced: What strategies address low aqueous solubility in biological assays?
Answer:
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) on the coumarin ring .
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for controlled release .
Advanced: How to resolve contradictions in enzyme inhibition data across studies?
Answer:
- Assay Standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant human kinases) .
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate via orthogonal assays (SPR vs. fluorescence) .
- Data Normalization : Express IC values relative to vehicle controls to account for solvent effects .
Advanced: What computational methods predict binding modes with target proteins?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite for docking into ATP-binding pockets (PDB: 4OEA) .
- MD Simulations : GROMACS for 100 ns simulations to assess stability of ligand-protein complexes .
- Pharmacophore Modeling : Identify critical H-bond donors/acceptors using MOE .
Basic: How is purity validated for in vivo studies?
Answer:
- HPLC : Reverse-phase C18 column (ACN/water gradient); ≥98% purity at 254 nm .
- Melting Point : Sharp range (e.g., 181–183°C) confirms crystallinity .
- Karl Fischer Titration : Moisture content <0.5% .
Advanced: What are the best practices for analyzing metabolic stability?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .
- CYP450 Inhibition Screening : Use luminescent assays (e.g., CYP3A4) to identify metabolic liabilities .
- Metabolite ID : HR-MS/MS fragmentation patterns to detect hydroxylation or demethylation .
Advanced: How to design a high-throughput crystallography pipeline for derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
